![molecular formula C16H19N7O6 B15125488 ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CVT 3127 is a chemical compound known for its potential applications in various scientific fields. It is a small-molecule renin inhibitor developed for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure and electrolyte balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CVT 3127 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions for CVT 3127 are proprietary and not publicly disclosed. general methods for synthesizing renin inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures.
Industrial Production Methods
Industrial production of CVT 3127 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods ensure the consistent production of high-purity compounds. The process would include rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
CVT 3127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
CVT 3127 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.
Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aliskiren: Another renin inhibitor used to treat hypertension.
SPH3127: A novel direct renin inhibitor with similar applications.
Uniqueness
CVT 3127 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It may offer advantages in terms of potency, selectivity, and safety profile compared to other renin inhibitors.
Eigenschaften
IUPAC Name |
ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLTIXYQGANFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
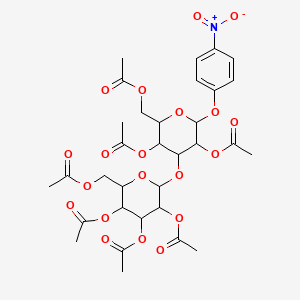
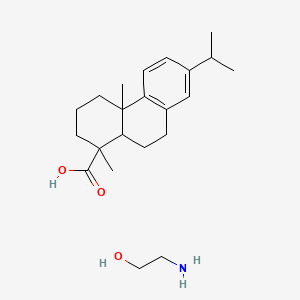

![3,4,5-trihydroxy-6-[4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15125440.png)
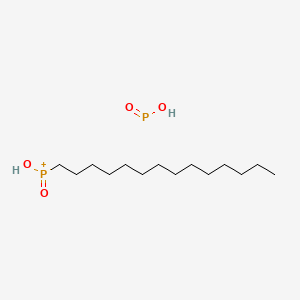
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)

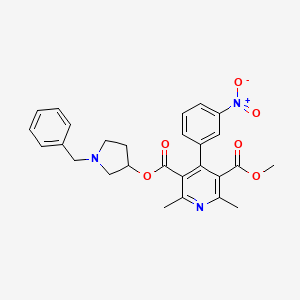
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
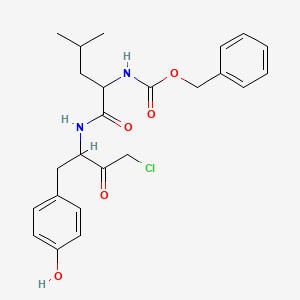

![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
